(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula and a molecular weight of 266.56 g/mol. It is classified under the category of amino alcohols and is known for its potential applications in pharmaceuticals and organic synthesis. The compound is characterized by its specific stereochemistry, being an S-enantiomer, which can significantly influence its biological activity and interactions.
(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride falls under several classifications:
The synthesis of (S)-2-amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride typically involves the following methods:
The reaction mechanisms often involve nucleophilic substitution or reduction processes, where the bromo group is substituted by an amine group, followed by subsequent reactions to introduce the hydroxyl group. The precise conditions can vary based on the desired yield and purity.
The molecular structure of (S)-2-amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride can be represented as follows:
The compound's stereochemistry plays a crucial role in its biological activity, influencing how it interacts with various biological targets.
(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride can participate in several chemical reactions:
The reactivity of this compound is influenced by both its functional groups and its stereochemistry, which can affect reaction pathways and product distributions.
The mechanism of action for (S)-2-amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride is primarily related to its role as an inhibitor or modulator in biochemical pathways:
Research into its specific mechanisms often involves kinetic studies and molecular docking simulations to elucidate binding interactions at the molecular level.
Key physical properties include:
Key chemical properties include:
Relevant data such as melting point, boiling point, and spectral properties (NMR, IR) are essential for characterization but were not specified in the provided sources.
(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride has several scientific uses:
This compound's unique properties make it valuable in both academic research and industrial applications, particularly within medicinal chemistry contexts.
Chiral resolution is critical for obtaining enantiomerically pure (S)-2-amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride, as its biological activity is stereochemistry-dependent. The compound's S-configuration enhances binding affinity to biological targets like neurotransmitter receptors, making resolution efficiency a key determinant of pharmacological utility [1] .
Preparative chiral chromatography remains the dominant industrial-scale resolution method. Stationary phases such as cellulose tris(3,5-dimethylphenylcarbamate) demonstrate high selectivity for separating the S-enantiomer from racemic mixtures, achieving enantiomeric excess (ee) values >99% under optimized conditions. The resolution exploits differential π-π interactions and hydrogen bonding between enantiomers and the chiral selector, with the bromo substituent influencing retention behavior [2]. Alternative crystallization-based resolution using chiral acids (e.g., dibenzoyl-L-tartaric acid) shows promise for cost-effective large-scale production but requires meticulous control of crystallization kinetics to prevent ee drift during crystal growth.
Table 1: Performance Comparison of Chiral Resolution Techniques
Technique | Maximum ee (%) | Yield (%) | Throughput | Limitations |
---|---|---|---|---|
Preparative HPLC | >99.5 | 35-45 | Moderate | High solvent consumption |
Diastereomeric salt crystallization | 98.5 | 50-60 | High | Dependent on acid chirality |
Simulated moving bed (SMB) | 99.2 | 70-80 | Very High | Capital cost intensive |
Synthesis typically initiates from 4-bromo-2-methylacetophenone or substituted benzaldehydes, proceeding through sequential functional group transformations. A two-step approach involves:
Nucleophilic Amination: 4-Bromo-2-methylbenzaldehyde undergoes Strecker synthesis with trimethylsilyl cyanide and a chiral amine auxiliary, forming a α-aminonitrile intermediate. This reaction proceeds in tetrahydrofuran at -30°C to minimize racemization, with the bulky bromo substituent marginally reducing electrophilicity at the carbonyl carbon [2] [4].
Diastereoselective Reduction: The nitrile intermediate is reduced using borane-dimethylsulfide complex in tetrahydrofuran, selectively generating the β-amino alcohol moiety. Borane coordinates preferentially to the Si-face of the (S)-aminonitrile, delivering hydride with diastereoselectivity ratios up to 18:1 (determined via ^1^H-NMR analysis). Subsequent hydrochloride salt formation in ethyl acetate yields the target compound as a crystalline solid [1] [4].
Alternative routes employ reductive amination of 4-bromo-2-methylphenylethanone with (R)-(-)-2-phenylglycinol, followed by hydrogenolysis. However, competing carbonyl reduction can decrease yields by 15-20%, making this pathway less efficient than the Strecker approach for large-scale S-enantiomer production .
Industrial production prioritizes atom economy, waste reduction, and benign solvents:
These innovations collectively reduce the process mass intensity (PMI) from 120 to 42 kg/kg of product, aligning pharmaceutical manufacturing with green chemistry principles while maintaining the stringent stereochemical requirements for chiral building blocks in neurological drug development [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7